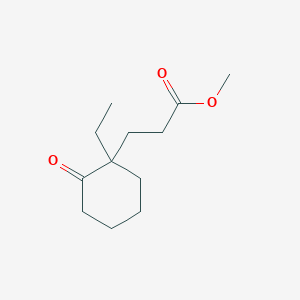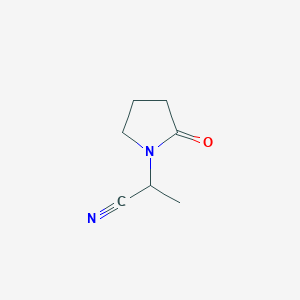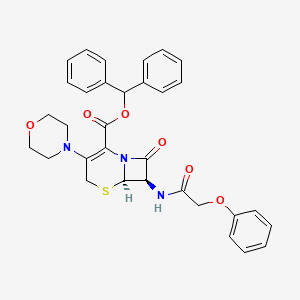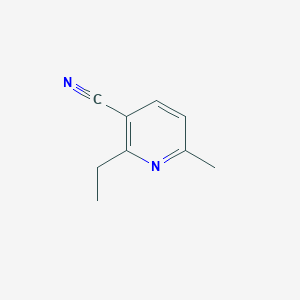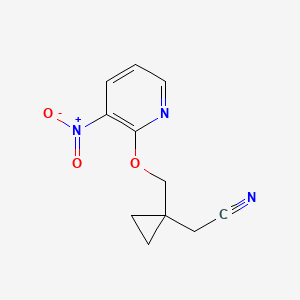
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a chloroacetyl group and a benzonitrile moiety, making it a versatile intermediate in organic synthesis and a candidate for biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify its electronic properties.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation may produce a ketone or carboxylic acid derivative .
Applications De Recherche Scientifique
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This interaction can disrupt normal cellular functions, making the compound useful in studying biological pathways and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound shares the chloroacetyl-piperazine core but includes a quinazoline moiety, offering different biological activities.
Bilastine: Although structurally different, bilastine also contains a piperazine ring and is used as an antihistamine.
Uniqueness
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is unique due to its combination of a chloroacetyl group and a benzonitrile moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Propriétés
Formule moléculaire |
C13H14ClN3O |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
4-[4-(2-chloroacetyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H14ClN3O/c14-9-13(18)17-7-5-16(6-8-17)12-3-1-11(10-15)2-4-12/h1-4H,5-9H2 |
Clé InChI |
KIACXTGFZZSWSH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-benzyl-3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one](/img/structure/B8438902.png)

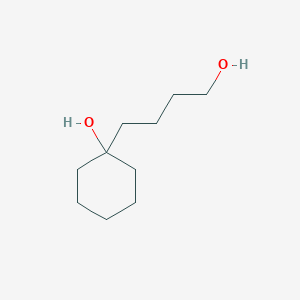
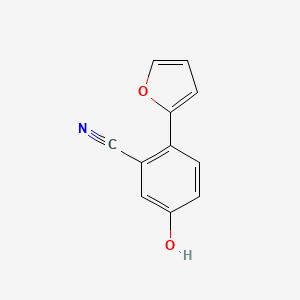
![5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B8438930.png)
